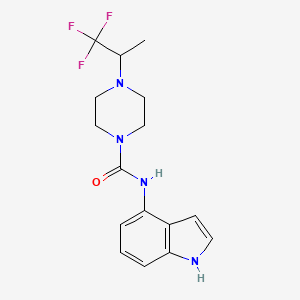![molecular formula C13H23ClN2 B7584282 1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPMDU is a relatively new compound that was first synthesized in 2015 by researchers at the University of California, Davis. Since then, it has been the subject of several studies due to its potential applications in various fields, including medicine and agriculture. CPMDU has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of CPMDU is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. CPMDU has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
CPMDU has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. CPMDU has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, which may contribute to its antifungal and antibacterial properties.
実験室実験の利点と制限
CPMDU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. CPMDU has also been shown to have a broad spectrum of activity against various microorganisms, making it a useful tool for studying microbial physiology and biochemistry.
However, there are also limitations to using CPMDU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. CPMDU is also toxic to mammalian cells at high concentrations, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on CPMDU. One area of interest is in the development of CPMDU-based drugs for the treatment of fungal and bacterial infections. Another area of interest is in the development of CPMDU-based herbicides for agricultural applications.
In addition, further research is needed to fully understand the mechanism of action of CPMDU and its potential side effects. This could lead to the development of more effective and safer CPMDU-based drugs and herbicides.
In conclusion, CPMDU is a promising compound with potential applications in various fields, including medicine and agriculture. Its antifungal, antibacterial, and anticancer properties make it a useful tool for research. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
CPMDU can be synthesized using a multistep process that involves the reaction of 4-methyl-1,4-diazabicyclo[2.2.2]octane with 2-chloroprop-2-enyl chloride. The reaction is carried out in the presence of a base and a solvent, such as tetrahydrofuran or dichloromethane. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
CPMDU has been the subject of several studies due to its potential therapeutic applications. It has been shown to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. CPMDU has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
In addition, CPMDU has been shown to have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CPMDU has also been shown to have potential as a herbicide, as it has been shown to inhibit the growth of several weed species.
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2/c1-12(14)10-16-9-8-15(2)11-13(16)6-4-3-5-7-13/h1,3-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMIEHSUVGEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)
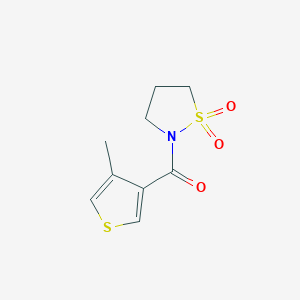
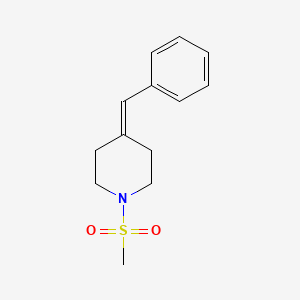
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
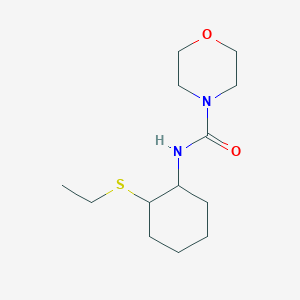
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
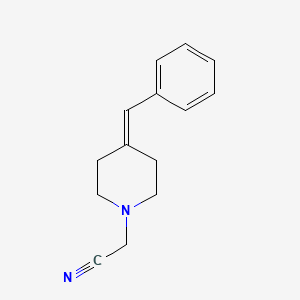
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
